![molecular formula C22H17N3O4S B2400185 N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)

N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

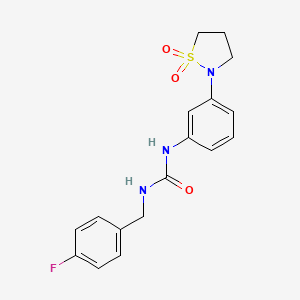

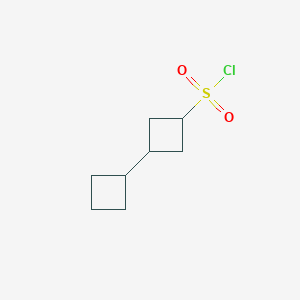

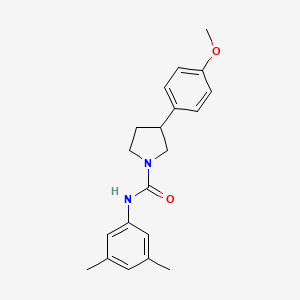

“N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide” is a cell-permeable non-peptidic thienoquinoline . It’s also known as PKCε Translocation Inhibitor II, PKCe141, PKCε-RACK2 Interaction Inhibitor II, and Protein Kinase Cε Translocation Inhibitor II . The empirical formula is C22H17N3O4S and the molecular weight is 419.45 .

Synthesis Analysis

The synthesis of fused tetracyclic quinolines, which includes the compound , has been extensively studied . Various methods have been developed, including one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thienoquinoline core, an acetylphenyl group, and a carboxamide group .Physical And Chemical Properties Analysis

This compound is a brown powder with a solubility of 10 mg/mL in DMSO . It should be stored at 2-8°C and protected from light .科学的研究の応用

Structural Analysis and Synthesis

- The crystalline organic compound, related to N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide, has been studied for its structural properties. Using spectral characterization techniques like FT-IR, NMR, and UV-Vis spectroscopy, and confirmed by single crystal X-ray diffraction, it shows potential for detailed structural analysis in molecular chemistry (Polo-Cuadrado et al., 2021).

Biological Activity and Inhibitory Properties

- A study on related thienoquinolines discovered compounds, including this compound, which disrupts the interaction of protein kinase C with its receptor in vitro. This compound inhibited phosphorylation of downstream targets and interfered with the migration and invasion of HeLa cells, suggesting potential in cancer research and therapeutic applications (Rechfeld et al., 2014).

Application in Synthesis of Polycyclic Compounds

- The reaction of derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride led to the formation of polycyclic compounds, including thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds have shown pronounced UV fluorescence, indicating potential use in materials science and fluorescence studies (Dotsenko et al., 2021).

Antitumor Agents

- Quinolinquinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for antiproliferative activity. These compounds exhibited significant cytotoxicity against human tumor cell lines, suggesting their potential as antitumor agents (Bolognese et al., 2008).

作用機序

特性

IUPAC Name |

N-(3-acetylphenyl)-15-amino-4,7-dioxa-13-thia-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,8,10,12(16),14-hexaene-14-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S/c1-11(26)12-3-2-4-14(7-12)24-21(27)20-19(23)15-8-13-9-17-18(29-6-5-28-17)10-16(13)25-22(15)30-20/h2-4,7-10H,5-6,23H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAMBYTZHAPBQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4C=C5C(=CC4=C3)OCCO5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)

![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)